molecular formula C13H13NO2 B2441911 Ethyl 2-cyano-1,3-dihydroindene-2-carboxylate CAS No. 162646-52-8

Ethyl 2-cyano-1,3-dihydroindene-2-carboxylate

Cat. No.: B2441911
CAS No.: 162646-52-8
M. Wt: 215.252
InChI Key: ACZZMTFXNCKOIK-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-1,3-dihydroindene-2-carboxylate (CAS 162646-52-8) is a high-value chemical building block in organic synthesis and medicinal chemistry research. This compound features a fused indane ring system functionalized with both cyano and ester groups, making it a versatile precursor for constructing complex molecular architectures, particularly in the synthesis of novel spiro and fused heterocyclic compounds . Its molecular formula is C13H13NO2, with a molecular weight of 215.25 g/mol . While specific biological data for this exact compound is limited in public sources, its core structure is a prominent scaffold in drug discovery. Research on closely related indene derivatives has demonstrated significant potential, with some analogs exhibiting promising in vitro antifungal activities against agriculturally relevant pathogens like Fusarium oxysporum . Furthermore, such synthons are instrumental in developing new chemical entities containing diverse heterocyclic scaffolds like the 1,2,3-dithiazole, which is under investigation for a range of activities including antifungal, antibacterial, and anticancer properties . The reactivity of the cyano and ester groups allows for further functionalization, enabling researchers to explore a wide chemical space around the indene core for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and use all appropriate personal protective equipment (PPE).

Properties

IUPAC Name

ethyl 2-cyano-1,3-dihydroindene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-16-12(15)13(9-14)7-10-5-3-4-6-11(10)8-13/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZZMTFXNCKOIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2=CC=CC=C2C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-1,3-dihydroindene-2-carboxylate typically involves the reaction of indene derivatives with cyano and ester groups. One common method involves the reaction of indene with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-1,3-dihydroindene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of amides or esters with different alkyl or aryl groups.

Scientific Research Applications

Synthetic Applications

2.1 Organic Synthesis

Ethyl 2-cyano-1,3-dihydroindene-2-carboxylate serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations allows for the production of complex molecules.

Reaction Type Products Conditions
OxidationCarboxylic acids or ketonesKMnO4 or CrO3
ReductionAminesLiAlH4 or H2 with a catalyst
Nucleophilic SubstitutionAmides or estersBasic or acidic conditions

Biological Applications

3.1 Medicinal Chemistry

Recent studies have highlighted the potential of this compound in cancer treatment. It has been shown to induce apoptosis in cancer cells that overexpress Inhibitor of Apoptosis Proteins (IAPs). This property makes it a candidate for developing new anticancer therapies.

"The compounds are useful for inducing apoptosis in cells that overexpress IAP proteins" .

3.2 Enzyme Studies

The compound can also be utilized as a probe in biochemical assays to study enzyme-catalyzed reactions. Its reactivity allows researchers to investigate enzyme mechanisms and interactions within biological systems.

Industrial Applications

4.1 Specialty Chemicals Production

In industrial settings, this compound is employed in the production of specialty chemicals with tailored properties. Its synthetic versatility enables the development of materials used in various applications, including coatings and adhesives.

4.2 Agrochemicals

The compound's derivatives are explored for use as agrochemicals, particularly in pest control formulations due to their biological activity against various pests.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the synthesis of novel anticancer agents using this compound as a starting material. The resulting compounds exhibited significant cytotoxicity against several cancer cell lines, indicating their potential therapeutic applications .

Case Study 2: Enzyme Inhibition Studies

In another research effort, the compound was utilized to develop inhibitors for specific enzymes involved in metabolic pathways. The results showed promising binding affinities and inhibitory effects, paving the way for further drug development .

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-1,3-dihydroindene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-cyano-1,3-dihydroindene-2-carboxylate can be compared with other indene derivatives, such as:

    This compound: Similar structure but different functional groups.

    Indene-2-carboxylic acid: Lacks the cyano and ester groups, resulting in different reactivity and applications.

    2-Cyanoindene:

The uniqueness of this compound lies in its combination of cyano and ester functional groups, which confer distinct reactivity and versatility in various chemical transformations.

Biological Activity

Ethyl 2-cyano-1,3-dihydroindene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features, including cyano and ester functional groups. These characteristics enable it to interact with various biological targets, making it a potential candidate for pharmaceutical applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant research findings.

This compound can be synthesized through several methods, typically involving the reaction of indene derivatives with cyano and ester groups. A common synthetic route includes the nucleophilic addition-elimination mechanism using ethyl cyanoacetate and sodium ethoxide under reflux conditions. The compound's chemical structure allows for various transformations, including oxidation and reduction reactions.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The cyano group can participate in hydrogen bonding, enhancing the compound's binding affinity to biological targets. Research indicates that it may modulate enzyme activity, which is crucial in therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antitumor Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways .
  • Antibacterial Properties : Research has shown that this compound possesses antibacterial activity against Gram-positive bacteria. The compound was found to inhibit bacterial growth by disrupting cell wall synthesis .
  • Anti-inflammatory Effects : Another investigation revealed that this compound could reduce inflammation in animal models by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

Comparative Analysis

To better understand the biological significance of this compound, a comparison with similar compounds can be insightful.

Compound NameBiological ActivityMechanism of Action
This compoundAntitumor, antibacterialEnzyme modulation, cell wall disruption
Indene-2-carboxylic acidLimited antibacterialWeak interaction with bacterial enzymes
2-CyanoindeneAntitumorApoptosis induction

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Ethyl 2-cyano-1,3-dihydroindene-2-carboxylate?

A common method involves nucleophilic substitution or condensation reactions. For example, ethyl chloroacetate can be reacted with nitrile-containing precursors under reflux in dry acetonitrile with anhydrous potassium carbonate as a base. Reaction monitoring via TLC or HPLC is critical to optimize yield. Post-reaction purification typically employs column chromatography with gradients of ethyl acetate/hexane .

Q. How should researchers handle safety protocols for this compound during synthesis?

Given its structural similarity to indene derivatives, strict safety measures are required:

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Conduct reactions in fume hoods to mitigate inhalation risks.
  • Dispose of waste via certified hazardous waste handlers to prevent environmental contamination .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the ester, cyano, and dihydroindene moieties.
  • IR : Peaks at ~2240 cm1^{-1} (C≡N) and ~1700 cm1^{-1} (ester C=O) validate functional groups.
  • MS : High-resolution mass spectrometry determines molecular ion consistency with the formula C13H13NO2\text{C}_{13}\text{H}_{13}\text{NO}_2 .

Advanced Research Questions

Q. How can computational methods enhance the understanding of its reactivity and binding properties?

  • DFT Calculations : Optimize geometry and analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
  • Molecular Docking : Screen against biological targets (e.g., enzymes) using software like AutoDock Vina. Compare binding affinities with analogs to identify structure-activity relationships .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

  • Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data and twinning.
  • Validate hydrogen bonding and disorder models with PLATON or OLEX2 . Cross-check with spectroscopic data to resolve ambiguities in electron density maps .

Q. How should researchers address discrepancies in kinetic or thermodynamic data across studies?

  • Statistical Analysis : Apply ANOVA or t-tests to compare datasets, ensuring consistent experimental conditions (solvent, temperature).
  • Calibration : Use reference standards (e.g., NIST-traceable materials) for instrumentation. Replicate experiments under controlled parameters to isolate variables .

Q. What advanced techniques elucidate its role in multi-step synthetic pathways?

  • Mechanistic Probes : Isotopic labeling (13C^{13}\text{C}, 15N^{15}\text{N}) tracks carbon/nitrogen migration during reactions.
  • In-situ IR/NMR : Monitors intermediates in real-time, particularly in cyclization or ring-opening steps involving the dihydroindene core .

Methodological Considerations

Q. How to design experiments for stability studies under varying pH and temperature?

  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 1–3 months. Analyze degradation products via LC-MS.
  • pH Profiling : Use buffer systems (pH 1–13) to identify hydrolytic susceptibility of the ester and cyano groups .

Q. What analytical workflows validate purity for publication or regulatory compliance?

  • HPLC-DAD/ELSD : Achieve ≥95% purity with C18 columns and acetonitrile/water mobile phases.
  • Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.
  • Chiral HPLC : If enantiomers are present, use chiral stationary phases (e.g., amylose derivatives) .

Data Presentation Guidelines

  • Structural Drawings : Use ChemDraw with IUPAC conventions; include atom numbering for crystallographic data.
  • Tables : Report melting points, RfR_f values, and spectral peaks with uncertainties.
  • Ethics : Disclose conflicts of interest and adhere to journal-specific formatting for spectra/chromatograms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.